

A Comparative Guide to the Characterization of Fmoc-Thr-OH

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This guide provides a comprehensive comparison of analytical techniques for the characterization of $\text{N}\alpha$ -fluorenylmethyloxycarbonyl-L-threonine (**Fmoc-Thr-OH**), a critical building block in solid-phase peptide synthesis (SPPS). The accurate assessment of the identity, purity, and stability of **Fmoc-Thr-OH** is paramount for the successful synthesis of high-quality peptides. This document outlines the experimental data and protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the analysis of **Fmoc-Thr-OH** using various instrumental methods.

Table 1: NMR Spectroscopy Data for Fmoc-Thr-OH

NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d6 or CDCl3.

¹H NMR (400 MHz, DMSO-d6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.7	br s	-	COOH
7.89	d	7.5	2H, Fmoc (H4, H5)
7.72	t	7.0	2H, Fmoc (H1, H8)
7.61	d	8.0	1H, NH
7.42	t	7.4	2H, Fmoc (H2, H7)
7.33	t	7.4	2H, Fmoc (H3, H6)
4.30 - 4.20	m	-	3H, Fmoc-CH, Fmoc-CH ₂
4.10	m	-	1H, α -CH
3.95	m	-	1H, β -CH
1.15	d	6.3	3H, γ -CH ₃

¹³C NMR (100 MHz, DMSO-d6)[1][2]

Chemical Shift (δ) ppm	Assignment
172.5	C=O (Carboxylic Acid)
156.5	C=O (Fmoc Urethane)
143.8, 140.7	Quaternary C (Fmoc)
127.6, 127.1, 125.2, 120.1	Aromatic CH (Fmoc)
66.5	β -CH
65.8	Fmoc-CH ₂
59.5	α -CH
46.6	Fmoc-CH
20.5	γ -CH ₃

Table 2: High-Performance Liquid Chromatography (HPLC) Data for Fmoc-Thr-OH

HPLC is a primary method for assessing the purity of **Fmoc-Thr-OH**. Chiral HPLC can also be employed to determine enantiomeric purity.

Parameter	Value
Purity Analysis (RP-HPLC)	
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile/Water with 0.1% TFA
Gradient	10-90% Acetonitrile over 20 min
Flow Rate	1.0 mL/min
Detection	UV at 265 nm
Expected Retention Time	Dependent on specific system and gradient
Enantiomeric Purity (Chiral HPLC)	
Column	Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)
Mobile Phase	Isocratic mixture of Acetonitrile and 0.1% TFA
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Expected Result	Baseline separation of L- and D-enantiomers ^[3]

Table 3: Mass Spectrometry (MS) Data for Fmoc-Thr-OH

MS provides accurate molecular weight information and structural details through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this analysis.

Parameter	Expected Value (m/z)
Molecular Formula	C ₁₉ H ₁₉ NO ₅
Molecular Weight	341.36 g/mol [4] [5]
[M+H] ⁺ (Positive Ion Mode)	342.13
[M-H] ⁻ (Negative Ion Mode)	340.12
Key Fragmentation Products	
Loss of Fmoc group	[M+H - 222.07] ⁺ = 120.06 (Threonine-H) ⁺
Fmoc cation	179.08 (Fluorenylmethine cation)
Loss of H ₂ O	[M+H - 18.01] ⁺ = 324.12
Loss of CO ₂	[M+H - 44.00] ⁺ = 298.13

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Fmoc-Thr-OH

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its overall structure.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 3500	O-H (Alcohol)	Broad peak, hydrogen-bonded
3300	N-H (Amine)	Stretching vibration
2800 - 3000	C-H (Aliphatic)	Stretching vibrations
~3050	C-H (Aromatic)	Stretching vibrations
1720 - 1740	C=O (Carboxylic Acid)	Stretching vibration
1690 - 1710	C=O (Urethane)	Stretching vibration
1500 - 1600	C=C (Aromatic)	Ring stretching
1000 - 1300	C-O	Stretching vibrations

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Fmoc-Thr-OH** in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
- ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

HPLC Protocol for Purity Assessment

- Sample Preparation: Prepare a stock solution of **Fmoc-Thr-OH** in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A typical gradient would be 10-90% B over 20 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 265 nm.
- Injection Volume: 10 µL.
- Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **Fmoc-Thr-OH** (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).
- MS Acquisition:
 - Ionization Mode: ESI, positive and/or negative.
 - Scan Range: m/z 100 - 500.
 - Capillary Voltage: Typically 3-4 kV.
 - Nebulizer Gas: Nitrogen.
- MS/MS Fragmentation (for structural confirmation): Select the parent ion ($[M+H]^+$ or $[M-H]^-$) for collision-induced dissociation (CID) to obtain a fragmentation pattern.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

FTIR Spectroscopy Protocol

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . A background spectrum should be collected prior to the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of **Fmoc-Thr-OH**.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample purported to be **Fmoc-Thr-OH**.

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Caption: Workflow for the characterization of **Fmoc-Thr-OH**.

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